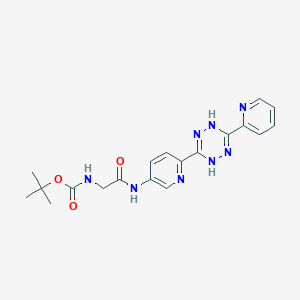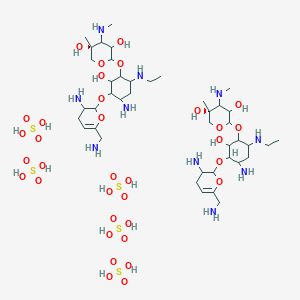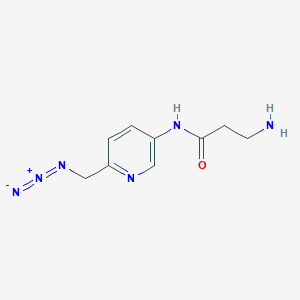
picolyl-azide-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picolyl-azide-NH2, also known as picolyl-azide-amine, is a compound with the molecular formula C9H12N6O and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of an azide group (-N3) attached to a picolyl moiety, which is a derivative of pyridine. The azide group is known for its high reactivity, making this compound a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Picolyl-azide-NH2 can be synthesized through several methods. One common approach involves the reaction of picolyl chloride with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the formation of picolyl-azide .
Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In this approach, a picolyl-alkyne compound is reacted with an azide source in the presence of a copper catalyst and a suitable ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). This method is particularly useful for the synthesis of picolyl-azide derivatives with high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent product quality and high yield .
化学反応の分析
Types of Reactions
Picolyl-azide-NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: This compound is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkyl halides are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used.
Cycloaddition Reactions: Copper catalysts (e.g., CuSO4) and ligands (e.g., THPTA) are used.
Major Products Formed
Substitution Reactions: Products include substituted picolyl derivatives with various functional groups.
Reduction Reactions: The primary product is picolyl-amine.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various applications.
科学的研究の応用
Picolyl-azide-NH2 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of picolyl-azide-NH2 primarily involves its reactivity with alkyne-functionalized molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide group forms a triazole ring with the alkyne group in the presence of a copper catalyst, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool in bioorthogonal chemistry and molecular labeling .
類似化合物との比較
Picolyl-azide-NH2 can be compared with other azide-containing compounds, such as:
Phenyl Azide: Unlike this compound, phenyl azide lacks the copper-chelating ability, making it less efficient in CuAAC reactions.
Aliphatic Azides: These compounds are generally less reactive in CuAAC reactions compared to this compound, which benefits from the electron-donating effects of the picolyl group.
This compound stands out due to its enhanced reactivity and selectivity in CuAAC reactions, attributed to the presence of the picolyl group, which acts as a copper-chelating moiety .
特性
分子式 |
C9H12N6O |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
3-amino-N-[6-(azidomethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C9H12N6O/c10-4-3-9(16)14-8-2-1-7(12-5-8)6-13-15-11/h1-2,5H,3-4,6,10H2,(H,14,16) |
InChIキー |
XZJUNBVOXCYDOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1NC(=O)CCN)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
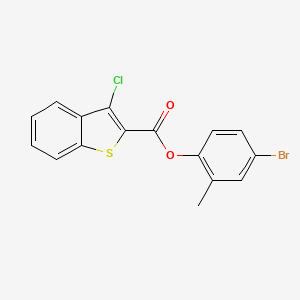
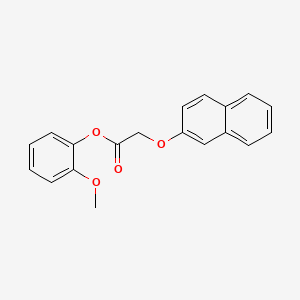
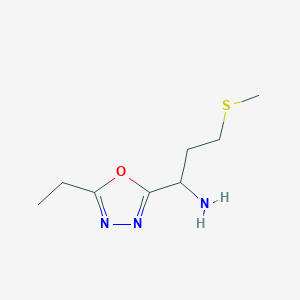
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
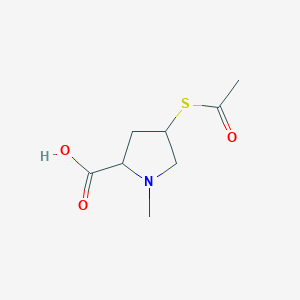

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
